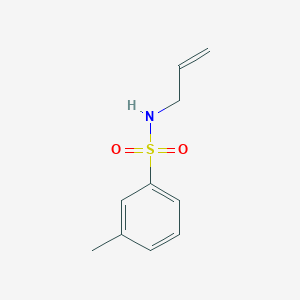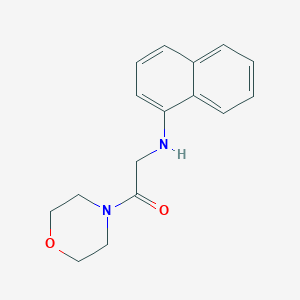
tert-butyl N-(1-pyrazin-2-ylethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(1-pyrazin-2-ylethyl)carbamate, also known as TAK-659, is a small molecule inhibitor that targets lymphocyte-specific protein tyrosine kinase (LCK) and interleukin-2-inducible T-cell kinase (ITK). It has been identified as a potential therapeutic agent for the treatment of various autoimmune diseases and cancers.
Wirkmechanismus
Tert-butyl N-(1-pyrazin-2-ylethyl)carbamate targets LCK and ITK, which are critical signaling molecules involved in the activation of T cells and B cells. By inhibiting these kinases, tert-butyl N-(1-pyrazin-2-ylethyl)carbamate blocks the activation and proliferation of these cells, leading to a reduction in inflammation and immune response. Additionally, tert-butyl N-(1-pyrazin-2-ylethyl)carbamate has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/AKT/mTOR pathway.
Biochemical and Physiological Effects:
tert-butyl N-(1-pyrazin-2-ylethyl)carbamate has been shown to reduce inflammation and immune response in various animal models of autoimmune diseases. It also induces apoptosis in cancer cells and inhibits tumor growth. However, tert-butyl N-(1-pyrazin-2-ylethyl)carbamate has been shown to have some off-target effects, including inhibition of other kinases, which may lead to unwanted side effects.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-(1-pyrazin-2-ylethyl)carbamate has several advantages for lab experiments, including its high potency and selectivity for LCK and ITK. It also has good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, tert-butyl N-(1-pyrazin-2-ylethyl)carbamate has some limitations, including its off-target effects, which may complicate data interpretation in some experiments.
Zukünftige Richtungen
There are several potential future directions for tert-butyl N-(1-pyrazin-2-ylethyl)carbamate research. One area of interest is the development of combination therapies with other immunomodulatory agents to improve efficacy and reduce toxicity. Additionally, there is a need for further studies to better understand the mechanism of action of tert-butyl N-(1-pyrazin-2-ylethyl)carbamate and its off-target effects. Finally, clinical trials are needed to evaluate the safety and efficacy of tert-butyl N-(1-pyrazin-2-ylethyl)carbamate in humans for the treatment of autoimmune diseases and cancers.
Synthesemethoden
Tert-butyl N-(1-pyrazin-2-ylethyl)carbamate can be synthesized through a multistep process involving the reaction of 2-bromoethyl pyrazine with tert-butyl carbamate, followed by a coupling reaction with 3-amino-1,2-propanediol. This process yields tert-butyl N-(1-pyrazin-2-ylethyl)carbamate as a white solid with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(1-pyrazin-2-ylethyl)carbamate has been extensively studied for its potential therapeutic applications in various autoimmune diseases and cancers. It has shown promising results in preclinical studies for the treatment of rheumatoid arthritis, lupus, multiple sclerosis, and other autoimmune diseases. Additionally, tert-butyl N-(1-pyrazin-2-ylethyl)carbamate has been shown to have antitumor activity in various types of cancers, including lymphoma, leukemia, and solid tumors.
Eigenschaften
IUPAC Name |
tert-butyl N-(1-pyrazin-2-ylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8(9-7-12-5-6-13-9)14-10(15)16-11(2,3)4/h5-8H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZIAHZBTDHYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1-pyrazin-2-ylethyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467723.png)
![5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467728.png)
![5-[(4-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467738.png)
![N-[3-(cyclohexylamino)-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7467746.png)
![4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7467751.png)

![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467784.png)
![3-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-fluorophenyl)propanamide](/img/structure/B7467786.png)
![N-(4-phenylmethoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467793.png)




